D-(+)-Fucose

Description

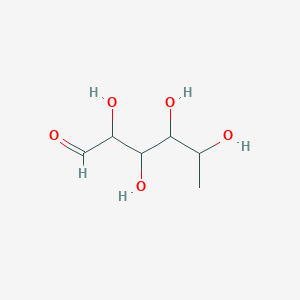

Structure

3D Structure

Properties

CAS No. |

75247-25-5 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2,3,4,5-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3 |

InChI Key |

PNNNRSAQSRJVSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of D-(+)-Fucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose, a deoxyhexose monosaccharide, is an important carbohydrate implicated in a variety of biological processes. As an enantiomer of the more common L-(-)-Fucose, it serves as a crucial tool for studying cellular adhesion, enzymatic activities, and as a reference compound in carbohydrate metabolite analysis.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and insights into its role in key signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below, providing a quantitative basis for its application in research and development.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | 6-Deoxy-D-galactose, Rhodeose | [1][2] |

| Molecular Formula | C₆H₁₂O₅ | |

| Molecular Weight | 164.16 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 144-145 °C | |

| Boiling Point (est.) | ~211.61 °C | |

| pKa (Predicted) | 12.50 ± 0.20 |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | 100 mg/mL | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | |

| Dimethylformamide (DMF) | 15 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL |

Table 3: Optical Activity of this compound

This compound exhibits mutarotation in aqueous solution, where the specific rotation changes over time as it equilibrates between its different anomeric forms.

| Time | Specific Rotation ([α]D) | Conditions | Reference |

| 7 min | +127.0° | c = 10 in water, 19°C | |

| 31 min | +89.4° | c = 10 in water, 19°C | |

| 71 min | +77.2° | c = 10 in water, 19°C | |

| Final (146 min) | +76.0° | c = 10 in water, 19°C | |

| 24 h | +76.0 ± 1° | c = 10 in water, 20°C | |

| Not specified | +74 to +76° | c = 4% (w/v) in water, 20°C |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound is determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of approximately 3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2°C per minute) near the expected melting point for an accurate determination.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Determination of Solubility

The solubility of this compound in various solvents is determined by creating a saturated solution at a specific temperature.

Methodology:

-

Solvent Preparation: A known volume of the desired solvent (e.g., water, PBS, DMF, DMSO) is placed in a container at a constant temperature (e.g., 20°C).

-

Incremental Addition of Solute: A pre-weighed amount of this compound is added to the solvent in small increments.

-

Dissolution and Observation: After each addition, the mixture is stirred vigorously until the solid is completely dissolved. The process is continued until a point of saturation is reached, where no more solid dissolves, and a solid residue remains.

-

Quantification: The total weight of the dissolved this compound is recorded to calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

Determination of Optical Rotation (Polarimetry)

The optical rotation of this compound is measured using a polarimeter to determine its specific rotation.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent, typically water.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solution (the pure solvent).

-

Measurement: The prepared this compound solution is placed in a polarimeter cell of a known path length (l, in dm). The observed angle of rotation (α) is measured.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using Biot's law: [α] = α / (l * c).

-

Mutarotation Monitoring: To observe mutarotation, measurements are taken at regular time intervals after the solution is prepared until a stable reading is obtained.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be estimated using potentiometric titration.

Methodology:

-

Solution Preparation: A solution of this compound with a known concentration is prepared in water. To maintain constant ionic strength, a neutral salt like KCl can be added.

-

Titration Setup: The solution is placed in a reaction vessel with a calibrated pH electrode and a magnetic stirrer. The solution is purged with an inert gas to remove dissolved carbon dioxide.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Involvement in Signaling Pathways

This compound, as a precursor to GDP-fucose, plays a crucial role in the fucosylation of proteins and lipids, which is a critical post-translational modification in several signaling pathways.

GDP-Fucose Biosynthesis and Transport

GDP-fucose is the activated form of fucose required by fucosyltransferases. It is synthesized in the cytosol via two main pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose. This GDP-fucose is then transported into the endoplasmic reticulum (ER) and Golgi apparatus to be used in glycosylation reactions.

Caption: Biosynthesis and transport of GDP-fucose for fucosylation.

Toll-like Receptor 4 (TLR4) Signaling

Core fucosylation, the addition of fucose to the N-glycan core of proteins, is critical for the proper functioning of the TLR4 signaling pathway. Specifically, the co-receptor CD14 is heavily fucosylated. This fucosylation is essential for the internalization of the TLR4/MD2/CD14 complex upon lipopolysaccharide (LPS) stimulation, which is required for the activation of the TRIF-dependent signaling pathway leading to the production of type I interferons.

Caption: Role of fucose in TLR4 signaling.

Notch Signaling Pathway

The Notch signaling pathway, crucial for cell-cell communication and fate determination, is heavily regulated by O-fucosylation of its extracellular domain. O-fucosyltransferase 1 (POFUT1) adds fucose to specific serine or threonine residues within the epidermal growth factor (EGF)-like repeats of the Notch receptor. This O-fucosylation is essential for proper Notch folding and its ability to bind to its ligands (e.g., Delta and Jagged).

Caption: O-Fucosylation in Notch signaling.

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of this compound, outlines the experimental protocols for their determination, and illustrates its critical involvement in fundamental signaling pathways. The provided data and methodologies serve as a valuable resource for researchers and professionals in the fields of glycobiology, drug development, and cellular biology, facilitating further investigation into the diverse roles of this important monosaccharide.

References

The Enigmatic Role of D-(+)-Fucose: A Technical Guide for Researchers

An In-depth Examination of the Biological Significance, Metabolism, and Function of a Rare Deoxyhexose

Executive Summary

Fucose, a 6-deoxyhexose, is a critical monosaccharide in a multitude of biological processes. However, the vast majority of research has centered on its L-enantiomer, L-fucose, which is abundant in mammalian glycans and plays pivotal roles in cell signaling, immunity, and disease. In stark contrast, D-(+)-fucose is a rare sugar in nature, particularly within mammalian systems, where it is largely considered a biological bystander. This technical guide provides a comprehensive overview of the biological role and function of this compound in organisms, with a particular focus on its occurrence and metabolism in bacteria, its catabolism, and its utility as a tool in research and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this less-explored fucose isomer.

The Stereochemical Dichotomy: this compound vs. L-Fucose

The biological roles of fucose are overwhelmingly dominated by the L-isomer. Mammalian cells possess sophisticated and highly specific metabolic pathways for the synthesis and incorporation of L-fucose into N- and O-linked glycans and glycolipids.[1] These pathways, the de novo and salvage pathways, produce GDP-L-fucose, the universal donor substrate for fucosyltransferases.[2] In contrast, mammals lack dedicated anabolic pathways for this compound, and the enzymes involved in L-fucose metabolism exhibit strict stereospecificity, precluding the incorporation of the D-enantiomer into mammalian glycoconjugates.[3]

While L-fucose is integral to fundamental processes such as ABO blood group antigen synthesis, selectin-mediated leukocyte adhesion, and the modulation of antibody-dependent cellular cytotoxicity, this compound does not participate in these events in mammals.[4] The structural difference, specifically the orientation of the hydroxyl groups, prevents this compound from being recognized by the enzymatic machinery that governs fucosylation in higher organisms.

Biological Roles and Metabolism of this compound in Microorganisms

The primary biological significance of this compound is found in the realm of microbiology. Certain bacteria utilize this compound as a component of their cell wall polysaccharides and capsules.[5] The biosynthesis of this compound in these organisms follows a distinct pathway from the L-fucose metabolism observed in mammals.

The dTDP-D-Fucose Biosynthesis Pathway in Bacteria

In bacteria such as Actinobacillus actinomycetemcomitans, this compound is synthesized and activated as thymidine (B127349) diphosphate-D-fucose (dTDP-D-fucose). This pathway begins with dTDP-D-glucose and proceeds through two key enzymatic steps:

-

dTDP-D-glucose 4,6-dehydratase (RmlB): This enzyme catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

-

dTDP-4-keto-6-deoxy-D-glucose reductase (Fcd): This reductase then converts the intermediate to the final product, dTDP-D-fucose.

.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fucose - Wikipedia [en.wikipedia.org]

- 5. Kinetic studies on beta-fucosidases of Achatina balteata - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive D-(+)-Fucose: A Technical Guide to Its Scarce Natural Sources and a Comprehensive Look at L-Fucose Extraction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the natural sources and extraction methods for D-(+)-Fucose. Initial investigations reveal that this compound is a rare monosaccharide in nature, with its presence limited to specific, and not extensively documented, natural sources.[1] In stark contrast, its enantiomer, L-Fucose, is widely distributed and readily available from various natural sources.

This guide is structured to first address the known, albeit limited, information on this compound. Subsequently, it provides a comprehensive overview of the natural sources, extraction methodologies, and quantitative data for the much more abundant L-Fucose, offering a practical reference for researchers. Finally, a synthetic route for this compound is presented as a viable alternative for obtaining this rare sugar.

Part 1: this compound - The Rare Enantiomer

This compound (6-deoxy-D-galactose) is an enantiomer of the more common L-Fucose.[2] Its natural occurrence is sparse and has been identified in certain plant glycosides and the polysaccharides of some microorganisms.[1] However, specific organisms that produce significant, extractable quantities of this compound are not well-documented in publicly available scientific literature. Consequently, established and detailed protocols for its extraction and purification from natural sources are not available.

Known, Limited Natural Occurrences:

-

Plant Glycosides: D-Fucose has been reported in some plant glycosides, which are molecules where a sugar is bound to another functional group.[1][3] However, specific plant species rich in D-fucose-containing glycosides and associated extraction yields are not specified in the reviewed literature.

-

Microbial Polysaccharides: Certain bacteria are known to incorporate D-Fucose into their cell wall and capsule polysaccharides. Again, specific strains that are high producers of D-fucose-containing exopolysaccharides and methods for its selective extraction remain largely uncharacterized.

Given the current state of research, obtaining this compound from natural sources for research or drug development purposes is not a feasible or scalable approach.

Part 2: L-Fucose - The Abundant and Accessible Enantiomer

L-Fucose (6-deoxy-L-galactose) is a ubiquitous monosaccharide found in a variety of biological structures and is therefore readily extractable from several natural sources.

Natural Sources of L-Fucose

The most significant and commercially viable sources of L-Fucose are brown seaweeds, where it is the primary component of the sulfated polysaccharide, fucoidan (B602826). Certain bacterial exopolysaccharides and plant gums also serve as sources of L-Fucose.

| Source Category | Specific Examples | L-Fucose Content/Yield |

| Brown Seaweeds (Phaeophyceae) | Fucus vesiculosus, Ascophyllum nodosum, Sargassum sp., Undaria pinnatifida (Wakame), Laminaria japonica (Kombu) | Fucoidan can constitute a significant portion of the dry weight of brown algae. The fucose content within fucoidan can vary but is often high. For example, fucoidan from Fucus vesiculosus has been reported to have a fucose content of around 44% by weight. |

| Bacterial Exopolysaccharides | Produced by various bacteria, including certain strains of Enterobacter, Klebsiella, and marine bacteria. | The fucose content can be significant, for instance, the exopolysaccharide from Enterobacter sakazakii is composed of 42.72% L-fucose. |

| Plant Gums | Tragacanth gum (Astragalus gummifer) | Contains L-fucose as one of its constituent monosaccharides. |

Extraction Methods for L-Fucose from Brown Seaweed (Fucoidan)

The extraction of L-Fucose from brown seaweed involves the initial extraction of the fucose-containing polysaccharide, fucoidan, followed by hydrolysis to release the monosaccharide.

This protocol is based on an optimized single-step extraction procedure.

1. Pre-treatment of Seaweed:

- Wash the collected Sargassum sp. seaweed thoroughly with fresh water to remove salt and epiphytes.

- Dry the seaweed at 60°C in a hot air oven until a constant weight is achieved.

- Grind the dried seaweed into a fine powder (e.g., to pass through a 0.5 mm sieve).

2. Acid Extraction:

- Suspend the dried seaweed powder in 0.03 M HCl at a solid-to-liquid ratio of 1:20 (w/v).

- Heat the suspension to 90°C in a water bath with continuous stirring (e.g., 200 rpm) for 4 hours.

- After extraction, cool the mixture to room temperature and centrifuge at 8000 x g for 20 minutes to separate the supernatant from the solid residue.

3. Precipitation of Fucoidan:

- Collect the supernatant and add ethanol (B145695) to a final concentration of 70% (v/v) to precipitate the crude fucoidan.

- Allow the precipitation to occur overnight at 4°C.

- Collect the precipitate by centrifugation at 8000 x g for 20 minutes.

4. Purification of Fucoidan (Optional but Recommended):

- Wash the crude fucoidan precipitate with ethanol and then acetone (B3395972) to remove pigments and other impurities.

- Redissolve the precipitate in distilled water and dialyze against distilled water for 48 hours to remove low molecular weight impurities.

- Lyophilize the dialyzed solution to obtain purified fucoidan.

5. Hydrolysis of Fucoidan to L-Fucose:

- Hydrolyze the purified fucoidan with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.

- Remove the TFA by evaporation under a stream of nitrogen.

- The resulting hydrolysate contains free L-Fucose, which can be further purified by chromatographic methods.

Extraction Workflow for L-Fucose from Brown Seaweed

A generalized workflow for the extraction of L-Fucose from brown seaweed.

Part 3: Chemical Synthesis of this compound

For researchers requiring this compound, chemical synthesis provides a reliable method for its preparation. A described method utilizes D-galactose as a starting material.

Synthetic Pathway Overview

The synthesis involves the protection of hydroxyl groups of D-galactose, followed by the modification of the C6 position and subsequent deprotection to yield D-fucose.

Chemical Synthesis Pathway of this compound from D-Galactose

A simplified schematic of the chemical synthesis of this compound from D-galactose.

Experimental Protocol: Synthesis of (α/β)-D-Fucose

The following is a summarized protocol based on a patented method.

Step 1: Protection of D-Galactose

-

D-galactose is reacted with acetone in the presence of a catalytic amount of concentrated sulfuric acid to yield 1,2:3,4-di-O-isopropylidene-D-galactopyranose.

Step 2: Bromination of the C6 Position

-

The protected galactose is treated with N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) in a suitable solvent like toluene (B28343) to afford 1,2:3,4-di-O-isopropylidene-6-bromo-6-deoxy-D-galactopyranose.

Step 3: Reduction of the C6 Position

-

The 6-bromo derivative is then reduced to remove the bromine atom, yielding 1,2:3,4-di-O-isopropylidene-6-deoxy-D-galactopyranose (a protected form of D-fucose). This can be achieved using a suitable reducing agent.

Step 4: Deprotection to Yield D-Fucose

-

The protecting isopropylidene groups are removed by acid hydrolysis (e.g., with aqueous acetic acid) to give the final product, (α/β)-D-Fucose. The product can be purified by recrystallization from a solvent such as ethanol.

Conclusion

While this compound remains an elusive target from natural sources, this guide provides the current understanding of its limited occurrence. For practical laboratory and developmental needs, the focus shifts to the readily available L-Fucose, for which detailed extraction methodologies from brown seaweeds are well-established. Furthermore, chemical synthesis offers a direct and viable route to obtain this compound for research and pharmaceutical applications. Future discoveries in microbial biotechnology or exploration of novel plant glycosides may yet unveil a rich natural source of this compound.

References

- 1. Alpha-D-Fucose | C6H12O5 | CID 444200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fucose-containing bacterial exopolysaccharides: Sources, biological activities, and food applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics [frontiersin.org]

D-(+)-Fucose Metabolic Pathways in Microbial Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-fucose is a deoxyhexose sugar that, while less common than its L-isomeric counterpart, plays a role in the structure of some bacterial polysaccharides and glycoconjugates. The metabolic fate of this compound in microbial systems is not as extensively characterized as that of L-fucose. However, existing research on the metabolism of L-fucose and other related sugars, such as D-arabinose, provides significant insights into the putative pathways for this compound utilization by microorganisms. This technical guide synthesizes the current understanding of this compound metabolism in microbial systems, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

While a dedicated catabolic pathway for this compound has not been definitively elucidated in any microbial species to date, evidence suggests that some microorganisms can metabolize it, likely through the promiscuous activity of enzymes involved in L-fucose and D-arabinose catabolism. The proposed pathway mirrors the canonical L-fucose degradation pathway.

Putative this compound Metabolic Pathway

The proposed metabolic pathway for this compound in bacteria, such as Escherichia coli, involves a series of enzymatic reactions that convert D-fucose into intermediates of central metabolism. This pathway is largely inferred from the known substrate promiscuity of the enzymes of the L-fucose operon, which are also involved in D-arabinose degradation.

The key enzymatic steps are:

-

Isomerization: this compound is isomerized to D-(+)-fuculose. This reaction is likely catalyzed by an L-fucose isomerase (EC 5.3.1.25), which has been shown to act on D-arabinose, a structural analog of D-fucose.

-

Phosphorylation: D-(+)-Fuculose is phosphorylated to D-(+)-fuculose-1-phosphate. This step is putatively carried out by an L-fuculokinase (EC 2.7.1.51).

-

Aldol Cleavage: D-(+)-Fuculose-1-phosphate is cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. This reaction is catalyzed by L-fuculose-1-phosphate aldolase (B8822740) (EC 4.1.2.17). DHAP enters glycolysis, while L-lactaldehyde can be further metabolized.

The following diagram illustrates this putative pathway:

Quantitative Data

Direct quantitative data for enzymes acting on this compound and its derivatives are scarce. The following tables summarize available kinetic parameters for homologous enzymes from the L-fucose pathway, highlighting their activity on analogous substrates where data is available.

Table 1: Kinetic Parameters of L-Fucose Isomerase

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| Escherichia coli | L-Fucose | - | - | 7.6-10.6 | - | [1] |

| Escherichia coli | D-Arabinose | - | - | 7.6-10.6 | - | [1] |

| Caldicellulosiruptor saccharolyticus | L-Fucose | 140 | 198.5 | 7.0 | 75 | [2] |

| Caldicellulosiruptor saccharolyticus | D-Arabinose | - | - | - | - | [2] |

| Caldicellulosiruptor saccharolyticus | D-Altrose | - | - | - | - | [2] |

| Caldicellulosiruptor saccharolyticus | L-Galactose | - | - | - | - |

Table 2: Kinetic Parameters of L-Fuculose-1-Phosphate Aldolase

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Reference |

| Escherichia coli | L-Fuculose-1-phosphate | - | 19.3 | 7.2 | |

| Escherichia coli | D-Ribulose-1-phosphate | - | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Protocol 1: Enzyme Activity Assay for Fucose Isomerase

This protocol is adapted for a continuous spectrophotometric assay to measure the isomerization of this compound to D-(+)-fuculose, which can then be reduced to a polyol.

Materials:

-

Purified L-Fucose Isomerase (or cell-free extract containing the enzyme)

-

This compound solution (e.g., 1 M in water)

-

NADH solution (e.g., 10 mg/mL in buffer)

-

Sorbitol dehydrogenase (or a suitable polyol dehydrogenase that acts on D-fuculose)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 1 mM MnCl2)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of reaction buffer

-

100 µL of NADH solution

-

50 µL of sorbitol dehydrogenase solution

-

-

Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to establish a baseline.

-

Initiate the reaction by adding 50 µL of the this compound solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the rate of decrease in absorbance.

-

To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

Protocol 2: Metabolite Extraction from Bacterial Cells

This protocol describes a method for quenching metabolism and extracting intracellular metabolites for analysis by techniques such as LC-MS or GC-MS.

Materials:

-

Bacterial culture grown on this compound

-

Quenching solution: 60% methanol, pre-chilled to -40°C

-

Extraction solvent: 80% methanol, pre-chilled to -20°C

-

Centrifuge capable of reaching high speeds and low temperatures

-

Lyophilizer or vacuum concentrator

Procedure:

-

Rapidly withdraw a known volume of bacterial culture (e.g., 5 mL) and immediately plunge it into 5 volumes of quenching solution.

-

Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 5 minutes at -20°C.

-

Discard the supernatant.

-

Resuspend the cell pellet in 1 mL of cold extraction solvent.

-

Incubate on ice for 15 minutes with occasional vortexing to ensure cell lysis and metabolite extraction.

-

Centrifuge at high speed for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract using a lyophilizer or vacuum concentrator.

-

Resuspend the dried extract in a suitable solvent for your analytical platform.

Protocol 3: 13C-Labeling for Metabolic Flux Analysis

This protocol outlines the general steps for conducting a 13C-labeling experiment to trace the metabolic fate of this compound.

Materials:

-

Bacterial strain of interest

-

Defined minimal medium

-

[U-13C]-D-(+)-Fucose (or other specifically labeled fucose)

-

Equipment for bacterial culture (e.g., shaker, bioreactor)

-

GC-MS or LC-MS/MS for analyzing isotopic labeling patterns in proteinogenic amino acids or other metabolites

Procedure:

-

Adapt the bacterial strain to grow on the defined minimal medium with unlabeled this compound as the sole carbon source.

-

Inoculate a fresh culture in the minimal medium containing a known concentration of 13C-labeled this compound.

-

Grow the culture to a mid-exponential phase to ensure metabolic steady-state.

-

Harvest the cells by centrifugation.

-

Hydrolyze the cellular protein to obtain proteinogenic amino acids.

-

Derivatize the amino acids for GC-MS analysis.

-

Analyze the mass isotopomer distribution of the derivatized amino acids using GC-MS.

-

Use the labeling patterns to deduce the active metabolic pathways and quantify metabolic fluxes using appropriate software.

Conclusion and Future Directions

The metabolism of this compound in microbial systems remains a relatively unexplored area of research. The pathways and enzymatic activities described in this guide are largely putative and inferred from studies on related sugars. There is a clear need for further research to:

-

Isolate and characterize microbial enzymes with specific activity towards this compound and its phosphorylated derivatives.

-

Perform detailed kinetic analysis of these enzymes to understand their substrate specificity and catalytic efficiency.

-

Conduct comprehensive metabolic flux analyses using 13C-labeled this compound to definitively map its catabolic routes in various microorganisms.

-

Investigate the regulation of the genes involved in this compound metabolism.

A deeper understanding of these pathways will not only enhance our fundamental knowledge of microbial carbohydrate metabolism but also open avenues for applications in metabolic engineering, synthetic biology, and the development of novel antimicrobial strategies targeting unique metabolic pathways.

References

An In-Depth Technical Guide to the Stereochemistry and Anomeric Forms of D-(+)-Fucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose is a deoxyhexose sugar that, while less common in mammals than its L-enantiomer, holds significant interest in glycobiology and drug development. Its unique stereochemical arrangement and the dynamic equilibrium of its anomeric forms in solution are critical determinants of its biological activity and its interactions with proteins such as lectins. This technical guide provides a comprehensive overview of the stereochemistry and anomeric forms of this compound, detailed experimental protocols for its analysis, and visualizations of key structural relationships and processes.

Stereochemistry of this compound

This compound is a six-carbon monosaccharide with the chemical formula C₆H₁₂O₅. Its stereochemistry is defined by two key features: its classification as a D-sugar and its dextrorotatory optical activity.

-

D-Configuration: The "D" designation refers to the configuration of the chiral center furthest from the anomeric carbon (C5 in the open-chain form). In the Fischer projection of D-Fucose, the hydroxyl group on C5 is depicted on the right side. This relates it to D-glyceraldehyde, the reference compound for assigning D/L configurations to carbohydrates.

-

Deoxy Sugar: Fucose is a 6-deoxy sugar, meaning it lacks a hydroxyl group at the C6 position, which is replaced by a hydrogen atom. Specifically, D-Fucose is 6-deoxy-D-galactose.

-

Enantiomeric Relationship: The naturally more abundant L-Fucose is the enantiomer of D-Fucose. D-Fucose is stereochemically related to L-Galactose, being its 6-deoxy counterpart.

-

Optical Activity: The "(+)" notation indicates that D-Fucose is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).

Anomeric Forms of this compound

In aqueous solution, D-Fucose exists predominantly in a cyclic pyranose form, which arises from the intramolecular hemiacetal formation between the aldehyde group at C1 and the hydroxyl group at C5. This cyclization creates a new stereocenter at C1, the anomeric carbon, giving rise to two diastereomeric forms known as anomers:

-

α-D-Fucopyranose: In the α-anomer, the hydroxyl group at the anomeric carbon (C1) is in the axial position in the most stable chair conformation. In the Haworth projection, the anomeric hydroxyl group is oriented downwards.

-

β-D-Fucopyranose: In the β-anomer, the anomeric hydroxyl group is in the equatorial position in the most stable chair conformation. In the Haworth projection, this hydroxyl group is oriented upwards.

Mutarotation

When either the pure α or β anomer of this compound is dissolved in an aqueous solution, the specific optical rotation of the solution gradually changes over time until it reaches a constant equilibrium value. This phenomenon is known as mutarotation . It occurs through the reversible opening of the pyranose ring to the open-chain aldehyde form, followed by re-closure to form either the α or β anomer. This process continues until a dynamic equilibrium is established between the two anomers and a trace amount of the open-chain form. The rate of mutarotation is influenced by factors such as temperature, pH, and the presence of catalysts.

Quantitative Data

Anomeric Equilibrium

The ratio of α and β anomers at equilibrium is specific to the sugar and the conditions. For the more common L-Fucose, the anomeric equilibrium in D₂O has been reported to be approximately a 45:55 ratio of the α to β anomer, as determined by ¹H NMR spectroscopy.[1] While specific quantitative data for the anomeric equilibrium of this compound is not as readily available, a similar equilibrium distribution is expected.

Specific Optical Rotation

The specific optical rotation is a characteristic physical property of a chiral compound. While the precise values for the individual anomers of this compound are not readily found in the literature, the principle of mutarotation can be illustrated with the well-documented data for D-Glucose.

Table 1: Specific Rotation of D-Glucose Anomers and their Equilibrium Mixture.

| Compound | Specific Rotation ([α]D) |

| α-D-Glucopyranose | +112.2° |

| β-D-Glucopyranose | +18.7° |

| Equilibrium Mixture of D-Glucose | +52.7° |

Note: These values are for D-Glucose and are provided to illustrate the concept of mutarotation. The specific values for this compound will differ.

Experimental Protocols

Determination of Anomeric Composition by Polarimetry

Objective: To monitor the mutarotation of this compound and determine the specific rotation of the equilibrium mixture. From this, and with known values for the pure anomers, the equilibrium composition can be calculated.

Materials:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter sample tube (1 dm)

-

Analytical balance

-

Volumetric flasks

-

This compound

-

Distilled water

Methodology:

-

Instrument Calibration: Turn on the polarimeter and the sodium lamp and allow them to warm up for at least 10-15 minutes. Calibrate the instrument with a blank (distilled water) by filling the sample tube, ensuring no air bubbles are present, and setting the reading to zero.

-

Sample Preparation: Accurately weigh a precise amount of this compound (e.g., 1.00 g) and dissolve it in a known volume of distilled water (e.g., 100.0 mL) in a volumetric flask. This creates a solution of known concentration (e.g., 1.00 g/100 mL).

-

Initial Measurement: Quickly rinse the polarimeter tube with a small amount of the fucose solution and then fill it, again ensuring the absence of air bubbles. Immediately place the tube in the polarimeter and record the observed rotation (α) and the time. This initial reading will be close to the specific rotation of the predominant anomer in the solid state.

-

Monitoring Mutarotation: Continue to take readings of the observed rotation at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) until the reading becomes constant. This constant value represents the observed rotation of the equilibrium mixture.

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula:

[α] = α / (c × l)

where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

-

Calculation of Anomeric Composition (if pure anomer values are known): Let x be the fraction of the α-anomer and (1-x) be the fraction of the β-anomer at equilibrium. The specific rotation of the equilibrium mixture ([α]eq) can be expressed as:

[α]eq = (x * [α]α) + ((1-x) * [α]β)

where [α]α and [α]β are the specific rotations of the pure α and β anomers, respectively. The equation can be rearranged to solve for x.

Determination of Anomeric Ratio by ¹H NMR Spectroscopy

Objective: To determine the relative proportions of the α and β anomers of this compound at equilibrium using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Materials:

-

NMR spectrometer (400 MHz or higher)

-

NMR tubes

-

This compound

-

Deuterium oxide (D₂O)

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound (e.g., 5-10 mg) in approximately 0.6 mL of D₂O directly in an NMR tube.

-

Equilibration: Allow the solution to stand at room temperature for several hours (or overnight) to ensure that the anomeric equilibrium (mutarotation) is complete.

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum of the sample.

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shifts of carbohydrate protons (e.g., 0-6 ppm), and suppression of the residual HOD signal.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Identify the signals corresponding to the anomeric protons (H-1) of the α and β forms of D-Fucopyranose. The anomeric proton of the α-anomer typically appears at a lower field (higher ppm) than that of the β-anomer.

-

Integrate the signals for the α-anomeric proton and the β-anomeric proton.

-

The ratio of the integration values directly corresponds to the molar ratio of the two anomers in the equilibrium mixture. For example, Ratio (α:β) = Integral(α-H1) / Integral(β-H1).

-

Mandatory Visualizations

Caption: Stereochemical relationship of this compound.

Caption: Mutarotation of this compound in solution.

Caption: Experimental workflow for polarimetry.

References

The Tale of Two Sugars: A Technical Guide to the Fundamental Differences Between D-(+)-Fucose and L-Fucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucose, a 6-deoxyhexose, is a monosaccharide of profound biological significance. Its stereochemistry dictates its role in mammalian physiology, with L-Fucose being an integral component of numerous glycoconjugates and a key player in vital cellular processes. In stark contrast, its enantiomer, D-(+)-Fucose, is a biological rarity in mammals, largely excluded from metabolic pathways and cellular structures. This technical guide provides an in-depth exploration of the core differences between this compound and L-Fucose, encompassing their physicochemical properties, biological prevalence, metabolic pathways, and functional roles in health and disease. Detailed experimental protocols and visual representations of key pathways are provided to equip researchers with the foundational knowledge required for advancing studies in glycobiology and therapeutic development.

Physicochemical and Biological Disparities

The fundamental difference between this compound and L-Fucose lies in their stereochemical configuration, which profoundly influences their physical properties and biological recognition. L-Fucose is the naturally occurring isomer in mammals, while D-Fucose is predominantly found in some plant glycosides and microbial polysaccharides.[1][2]

Table 1: Quantitative Comparison of this compound and L-Fucose

| Property | This compound | L-Fucose |

| Chemical Name | 6-Deoxy-D-galactose | 6-Deoxy-L-galactose |

| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₅ |

| Molar Mass | 164.16 g/mol | 164.16 g/mol |

| Melting Point | 144-145 °C[3][4] | 150-153 °C |

| Optical Rotation [α]D | +74° to +76° (c=4, H₂O) | -73° to -77° (c=4, H₂O, 24hr) |

| Solubility | Soluble in water (100 mg/mL) | Readily soluble in water |

| Natural Abundance in Mammals | Exceedingly rare | Common component of N- and O-linked glycans |

Metabolic Dichotomy: The L-Fucose-Centric Mammalian System

Mammalian cells possess highly specific enzymatic machinery for the synthesis and utilization of L-Fucose, while analogous pathways for D-Fucose are absent.

GDP-L-Fucose Biosynthesis

The activated form of L-Fucose, Guanosine Diphosphate (GDP)-L-Fucose, is the universal donor for fucosyltransferases. Mammalian cells synthesize GDP-L-Fucose through two primary pathways: the de novo pathway and the salvage pathway.

-

De Novo Pathway: This pathway synthesizes GDP-L-Fucose from GDP-D-Mannose through the action of two key enzymes: GDP-D-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX protein).

-

Salvage Pathway: This pathway recycles free L-Fucose derived from extracellular sources or the lysosomal degradation of glycoconjugates, converting it to GDP-L-Fucose via the sequential action of fucokinase (FUK) and GDP-L-fucose pyrophosphorylase (GFPP).

D-Fucose is not a known substrate for the enzymes in these pathways.

Figure 1: Mammalian metabolic pathways for GDP-L-Fucose synthesis.

Functional Roles and Signaling Pathways: The Primacy of L-Fucose

L-Fucose, as a terminal modification on glycans, plays a critical role in a myriad of biological processes, including cell adhesion, signal transduction, and immune responses.

L-Fucose in Epidermal Growth Factor Receptor (EGFR) Signaling

Core fucosylation, the addition of an α1,6-linked fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, is crucial for proper EGFR function. The absence of core fucose on EGFR impairs its ability to bind to EGF, leading to reduced receptor phosphorylation and downstream signaling. This highlights the importance of L-fucose in regulating cell growth and proliferation.

Figure 2: Role of L-Fucose in EGFR signaling.

L-Fucose in Notch Signaling

The Notch signaling pathway, critical for cell fate decisions, is regulated by O-fucosylation of its extracellular EGF-like repeats, a modification catalyzed by Protein O-fucosyltransferase 1 (POFUT1). This O-fucosylation is essential for the proper folding and function of the Notch receptor, and its ability to bind to its ligands, such as Delta-like 1 (DLL1).

Figure 3: L-Fucose in the Notch signaling pathway.

Experimental Protocols

Protocol for Fucosyltransferase Activity Assay

This protocol outlines a method to measure the activity of a fucosyltransferase, the enzyme responsible for attaching fucose to glycans.

Materials:

-

Enzyme source (recombinant fucosyltransferase or cell lysate)

-

Acceptor substrate (e.g., a specific oligosaccharide or glycoprotein)

-

GDP-L-Fucose (donor substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

-

Stop solution (e.g., 0.1 M EDTA)

-

Method for product detection (e.g., HPLC, mass spectrometry, or radioactivity if using radiolabeled GDP-L-Fucose)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and enzyme source in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for 5 minutes.

-

Initiate the reaction by adding GDP-L-Fucose to the mixture.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

Stop the reaction by adding the stop solution.

-

Analyze the reaction mixture to quantify the amount of fucosylated product formed. This can be achieved by separating the product from the unreacted substrates using HPLC and detecting it with a suitable detector.

Protocol for α-L-Fucosidase Activity Assay

This protocol describes a method to measure the activity of α-L-fucosidase, an enzyme that cleaves L-fucose from glycoconjugates.

Materials:

-

Enzyme source (cell lysate, tissue homogenate, or purified enzyme)

-

Substrate: p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

-

Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

-

Stop solution (e.g., 0.2 M sodium carbonate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture by adding the enzyme source to the assay buffer in a 96-well plate.

-

Add the pNP-Fuc substrate to each well to start the reaction.

-

Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH and cause the released p-nitrophenol to develop a yellow color.

-

Measure the absorbance of each well at 405 nm using a spectrophotometer.

-

Calculate the enzyme activity based on a standard curve prepared with known concentrations of p-nitrophenol.

Experimental Workflow for Chiral Separation of D- and L-Fucose

This workflow outlines the separation of D- and L-fucose enantiomers using High-Performance Liquid Chromatography (HPLC).

Figure 4: Experimental workflow for chiral separation of fucose isomers.

Conclusion

The fundamental differences between this compound and L-Fucose underscore the remarkable stereospecificity of biological systems. While L-Fucose is a cornerstone of mammalian glycobiology, deeply integrated into metabolic and signaling networks, D-Fucose remains a biological outsider. For researchers in drug development, understanding these distinctions is paramount. Targeting the L-fucose-specific metabolic pathways and fucosyltransferases offers promising avenues for therapeutic intervention in diseases characterized by aberrant fucosylation, such as cancer and inflammatory disorders. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for the continued exploration of fucose biology and the development of novel therapeutic strategies.

References

The Unexplored Horizon: A Technical Guide to the Biological Significance of D-(+)-Fucose

A Comparative Analysis with L-Fucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a 6-deoxyhexose, is a crucial monosaccharide in glycobiology, playing a pivotal role in a myriad of physiological and pathological processes. However, the biological significance of fucose is almost exclusively attributed to its L-enantiomer, L-fucose.[1] In mammals, L-fucose is an integral component of numerous glycoproteins and glycolipids, mediating processes from cell adhesion and signaling to immune responses and cancer progression.[1] In stark contrast, its stereoisomer, D-(+)-fucose, is exceedingly rare in mammalian systems and is largely considered a biological bystander.[1] This technical guide provides a comprehensive overview of the known biological significance of this compound, primarily through a comparative lens with the well-understood roles of L-fucose. This approach is necessitated by the limited direct research on this compound in mammals and aims to highlight the profound impact of stereochemistry on biological function, while also exploring the potential, yet largely uncharted, roles of this compound.

The Stereochemical Dichotomy: L-Fucose vs. This compound

The fundamental difference between L-fucose and this compound lies in their stereochemical configuration, which dictates their interactions with enzymes and proteins. Mammalian biological systems have evolved to specifically recognize and utilize L-fucose.[1]

References

Potential roles of D-(+)-Fucose in host-pathogen interactions.

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose, a deoxyhexose sugar, is a critical player in the complex molecular dialogues between hosts and pathogens. Unlike its more abundant L-fucose counterpart, this compound is less common in mammalian glycans, making its role in host-pathogen interactions a subject of growing interest. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, focusing on its involvement in pathogen recognition, modulation of host immune responses, and its potential as a therapeutic agent. We present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Pathogen Recognition and Adhesion: The Fucose-Lectin Lock and Key

A primary mechanism by which pathogens initiate infection is through the adhesion to host cells. This process is often mediated by lectins, carbohydrate-binding proteins on the pathogen surface, that recognize specific glycan structures on host cells. Fucosylated glycans serve as crucial attachment points for a variety of bacterial and viral pathogens.

Many pathogens have evolved lectins with high specificity for fucose residues, enabling them to colonize host tissues effectively. For instance, the bacterium Pseudomonas aeruginosa, a notorious opportunistic pathogen, produces the lectin LecB, which exhibits a strong affinity for fucosylated glycans present on the surface of respiratory epithelial cells.[1] Similarly, Burkholderia ambifaria, another opportunistic pathogen, expresses the fucose-binding lectin BambL, which recognizes both plant and human fucosylated oligosaccharides.[2] Viral pathogens, such as noroviruses and rotaviruses, also depend on fucosylated structures for attachment to host intestinal cells, a critical step for successful infection.[3]

The binding affinity between pathogen lectins and fucosylated ligands is a key determinant of the strength of adhesion and, consequently, the infectivity of the pathogen. Understanding these interactions at a quantitative level is crucial for the development of anti-adhesive therapies.

Quantitative Data: Pathogen Lectin Binding Affinities

The following table summarizes the binding affinities (dissociation constants, Kd) of various pathogen lectins to this compound and fucosylated glycans. Lower Kd values indicate stronger binding.

| Pathogen | Lectin | Ligand | Binding Affinity (Kd) | Reference |

| Pseudomonas aeruginosa | LecB (PA-IIL) | Methyl-α-L-fucoside | 1.2 µM | [4] |

| Burkholderia ambifaria | BambL | Fucose | < 1 µM | [2] |

| Aspergillus fumigatus | FleA | L-Fucose | 209 µM | |

| Scedosporium apiospermum | SapL1 | α-Methyl fucose | ~100 µM |

Modulation of the Host Immune Response by this compound

Beyond its role as a passive attachment site, this compound and fucosylated molecules actively modulate the host's innate and adaptive immune responses. These interactions can either promote or suppress inflammation, depending on the context and the specific receptors involved.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of fucose. L-fucose has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in various cell types. This suppression is often mediated through the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data: Anti-inflammatory Effects of Fucose

The table below presents quantitative data on the effects of fucose on the production of inflammatory mediators.

| Cell Type | Stimulant | Fucose Concentration | Effect on Inflammatory Mediator | Reference |

| 3T3-L1 Adipocytes | LPS, TNF-α, IFN-γ | 20 mM L-fucose | Significant reduction in Tnfa and Il1b gene expression | |

| RAW264.7 Macrophages | LPS | 5 mg/ml L-fucose | Decreased Mcp1 (p < 0.01) and Il6 (p < 0.05) expression | |

| RAW264.7 Macrophages | LPS | 10 mg/ml L-fucose | Decreased Mcp1 (p < 0.0001) and Il6 (p < 0.001) expression | |

| Peritoneal Macrophages | Zymosan A | L-fucose treatment in mice | Reduced levels of TNF-α, MCP-1, and IL-6 in peritoneal fluid (p < 0.01) | |

| Peritoneal Macrophages from Muc2-/- mice | - | L-fucose supplementation | Reduced levels of IL-1α, TNF-α, IFN-γ, IL-6, MCP-1, RANTES, MIP-1b |

Interaction with Immune Receptors: The Case of DC-SIGN

Dendritic cells (DCs) are crucial antigen-presenting cells that orchestrate adaptive immune responses. The C-type lectin receptor, Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), expressed on the surface of DCs, plays a pivotal role in recognizing fucosylated and mannosylated glycans on pathogens.

The interaction between fucosylated ligands and DC-SIGN can trigger distinct downstream signaling pathways, leading to the modulation of T helper (Th) cell differentiation. For example, recognition of fucosylated antigens from pathogens like Schistosoma mansoni and Helicobacter pylori by DC-SIGN can promote a Th2-polarized immune response, which is often associated with anti-helminth immunity and allergic reactions. This tailored immune response is a testament to the sophisticated interplay between glycan recognition and the shaping of adaptive immunity.

Signaling Pathways Modulated by this compound

The biological effects of this compound are underpinned by its ability to influence intracellular signaling cascades. Below are diagrams of key signaling pathways implicated in fucose-mediated host-pathogen interactions.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Fucose has been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation and other cellular processes. Fucose has been demonstrated to suppress MAPK activation.

DC-SIGN Signaling Pathway

The engagement of DC-SIGN by fucosylated ligands initiates a signaling cascade that can modulate the immune response, for example, by promoting a Th2 response.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Bacterial Adhesion Inhibition Assay

This protocol is designed to quantify the ability of this compound to inhibit the adhesion of bacteria to host epithelial cells.

Materials:

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

-

Human epithelial cell line (e.g., A549 lung carcinoma cells)

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound solutions of varying concentrations

-

24-well tissue culture plates

-

Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

-

0.1% Triton X-100 in PBS

Procedure:

-

Cell Culture:

-

Seed A549 cells into 24-well plates at a density of 2 x 105 cells/well and incubate at 37°C in a 5% CO2 incubator until a confluent monolayer is formed (approximately 24 hours).

-

-

Bacterial Culture:

-

Inoculate the bacterial strain into TSB and grow overnight at 37°C with shaking.

-

The next day, dilute the overnight culture in fresh TSB and grow to mid-log phase (OD600 ≈ 0.5).

-

Harvest the bacteria by centrifugation, wash twice with PBS, and resuspend in serum-free cell culture medium to a concentration of 1 x 107 CFU/mL.

-

-

Inhibition Assay:

-

Wash the confluent A549 cell monolayers twice with warm PBS.

-

Add 500 µL of serum-free medium containing different concentrations of this compound (e.g., 0, 10, 50, 100, 200 mM) to the wells.

-

Incubate for 1 hour at 37°C.

-

Add 500 µL of the bacterial suspension (1 x 107 CFU/mL) to each well (resulting in a multiplicity of infection (MOI) of approximately 50).

-

Incubate for 1 hour at 37°C to allow for bacterial adhesion.

-

-

Quantification of Adherent Bacteria:

-

Gently wash the monolayers three times with PBS to remove non-adherent bacteria.

-

Lyse the A549 cells by adding 500 µL of 0.1% Triton X-100 to each well and incubating for 10 minutes at room temperature.

-

Perform serial dilutions of the lysate in PBS and plate onto TSA plates.

-

Incubate the plates overnight at 37°C and count the colony-forming units (CFU) the next day.

-

-

Data Analysis:

-

Calculate the percentage of adhesion for each fucose concentration relative to the control (0 mM fucose).

-

Plot the percentage of adhesion against the fucose concentration to determine the inhibitory effect.

-

Lectin Affinity Chromatography for Fucose-Binding Proteins

This protocol describes the purification of fucose-binding lectins from a crude protein extract using a fucose-agarose affinity column.

Materials:

-

Fucose-agarose beads (or NHS-activated agarose (B213101) for coupling fucose)

-

Chromatography column

-

Crude protein extract containing the fucose-binding lectin

-

Binding/Wash Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 1 mM MnCl2, pH 7.4

-

Elution Buffer: Binding/Wash Buffer containing 0.2 M this compound

-

Spectrophotometer

Procedure:

-

Column Preparation:

-

If using pre-made fucose-agarose beads, gently resuspend the slurry and pack it into the chromatography column according to the manufacturer's instructions.

-

If preparing the column, couple this compound to NHS-activated agarose beads following the manufacturer's protocol.

-

Equilibrate the packed column by washing with 5-10 column volumes of Binding/Wash Buffer.

-

-

Sample Loading:

-

Clarify the crude protein extract by centrifugation or filtration to remove any particulate matter.

-

Load the clarified extract onto the equilibrated column at a slow flow rate to allow for efficient binding of the lectin to the fucose ligand.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Monitor the absorbance of the flow-through at 280 nm until it returns to baseline, indicating that all non-bound proteins have been washed away.

-

-

Elution:

-

Elute the bound fucose-binding lectin by applying the Elution Buffer to the column. The this compound in the elution buffer will compete with the immobilized fucose for binding to the lectin, causing the lectin to be released from the column.

-

Collect fractions of the eluate.

-

-

Analysis of Purified Lectin:

-

Monitor the protein content of the collected fractions by measuring the absorbance at 280 nm.

-

Pool the fractions containing the purified lectin.

-

Analyze the purity of the lectin by SDS-PAGE.

-

The purified lectin can be further characterized for its activity and specificity.

-

Conclusion and Future Directions

This compound plays a pivotal and multifaceted role in the intricate dance between hosts and pathogens. Its involvement in pathogen adhesion, modulation of the host immune system, and its potential as an anti-inflammatory agent make it a compelling target for further research and therapeutic development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to delve deeper into the mechanisms of fucose-mediated interactions.

Future research should focus on elucidating the full spectrum of fucose-binding proteins in various pathogens and the corresponding host receptors. A deeper understanding of the signaling pathways triggered by fucose recognition will be crucial for designing targeted immunomodulatory therapies. Furthermore, the therapeutic potential of fucose and its derivatives as anti-adhesive and anti-inflammatory agents warrants extensive preclinical and clinical investigation. The continued exploration of the roles of this compound in host-pathogen interactions holds great promise for the development of novel strategies to combat infectious diseases.

References

D-(+)-Fucose as a Nonmetabolizable Analog of L-Arabinose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of D-(+)-Fucose as a nonmetabolizable analog of L-Arabinose, a crucial tool in the study of bacterial gene regulation, particularly the L-arabinose operon in Escherichia coli. Due to its structural similarity to L-Arabinose, D-Fucose can interact with the regulatory protein AraC, yet it cannot be utilized as a carbon source by the bacterium. This unique property allows for the decoupling of induction from metabolism, making it an invaluable instrument for dissecting the molecular mechanisms of the ara operon. This guide summarizes key quantitative data, provides detailed experimental protocols, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

The L-arabinose operon in Escherichia coli is a classic model system for understanding the dual positive and negative regulation of gene expression. The operon encodes enzymes for the catabolism of the five-carbon sugar L-Arabinose. The key regulator of this system is the AraC protein, which acts as both a repressor in the absence of L-Arabinose and an activator in its presence.

This compound, a deoxyhexose, serves as a powerful molecular probe in this system. In wild-type E. coli, D-Fucose acts as an anti-inducer, inhibiting the induction of the ara operon by L-Arabinose.[1][2] However, in specific mutants of the araC gene, D-Fucose paradoxically functions as a gratuitous inducer, switching on the operon without being metabolized.[1][3] This allows researchers to study the induction process and its downstream consequences without the confounding effects of L-Arabinose metabolism.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of D-Fucose and L-Arabinose with the L-arabinose operon regulatory machinery.

Table 1: Effect of D-Fucose on AraC Protein-DNA Binding Affinity

| Ligand | Relative Affinity of AraC for araI and araO1 sites | Fold Reduction in Affinity Compared to L-Arabinose |

| L-Arabinose | 1 | 1 |

| D-Fucose | 0.025 | 40 |

Data sourced from Hendrickson & Schleif (1984).

Table 2: L-Arabinose Isomerase Activity in E. coli B/r Wild-Type and D-Fucose Resistant Mutant

| Strain | Inducer | Specific Activity (units/mg protein) |

| Wild-Type | None | < 0.5 |

| Wild-Type | L-Arabinose (0.0067 M) | 35 |

| Wild-Type | D-Fucose (0.01 M) | < 0.5 |

| Wild-Type | L-Arabinose (0.0067 M) + D-Fucose (0.01 M) | 2.5 |

| D-Fucose Resistant Mutant | None | 10 |

| D-Fucose Resistant Mutant | L-Arabinose (0.0067 M) | 40 |

| D-Fucose Resistant Mutant | D-Fucose (0.01 M) | 30 |

Data adapted from Beverin, Sheppard, & Park (1971).

Signaling Pathways and Regulatory Mechanisms

The regulation of the L-arabinose operon is a complex process involving the AraC protein, which can adopt different conformations depending on the presence or absence of L-Arabinose. D-Fucose interacts with AraC, influencing this conformational state.

In the absence of L-Arabinose, the AraC dimer adopts a conformation (P1) that causes it to bind to two distant DNA sites, araI1 and araO2, leading to the formation of a DNA loop. This loop represses transcription from the pBAD promoter. When L-Arabinose is present, it binds to AraC, inducing a conformational change to the P2 state. In this state, AraC preferentially binds to adjacent sites, araI1 and araI2, which promotes the recruitment of RNA polymerase and activates transcription. D-Fucose can interfere with this process.

Experimental Protocols

Gratuitous Induction of the L-Arabinose Operon with D-Fucose

This protocol is adapted from Beverin, Sheppard, & Park (1971) for demonstrating the gratuitous induction of L-arabinose isomerase in a D-Fucose resistant E. coli B/r strain.

Materials:

-

D-Fucose resistant mutant of E. coli B/r

-

Minimal salts medium (e.g., M9 medium)

-

Glycerol (B35011) (as a primary carbon source)

-

L-Arabinose solution

-

D-Fucose solution

-

Spectrophotometer

-

Shaking incubator

Procedure:

-

Inoculate a starter culture of the D-Fucose resistant E. coli strain in minimal medium supplemented with glycerol and grow overnight at 37°C with shaking.

-

Dilute the overnight culture into fresh minimal glycerol medium to an optical density at 600 nm (OD600) of approximately 0.05.

-

Divide the culture into four flasks:

-

No inducer (control)

-

L-Arabinose (final concentration 0.0067 M)

-

D-Fucose (final concentration 0.01 M)

-

L-Arabinose (0.0067 M) + D-Fucose (0.01 M)

-

-

Incubate the cultures at 37°C with vigorous shaking.

-

Monitor the growth of the cultures by measuring the OD600 at regular intervals.

-

When the cultures reach mid-exponential phase (OD600 ≈ 0.4-0.6), harvest the cells by centrifugation.

-

Prepare cell-free extracts for enzyme assays.

L-Arabinose Isomerase Assay

This colorimetric assay measures the activity of L-arabinose isomerase by quantifying the formation of L-ribulose.

Materials:

-

Cell-free extract

-

L-Arabinose solution

-

Cysteine-carbazole reagent

-

Sulfuric acid

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the cell-free extract and L-arabinose in a suitable buffer.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding trichloroacetic acid.

-

To a sample of the reaction mixture, add the cysteine-carbazole reagent followed by concentrated sulfuric acid.

-

Incubate at room temperature to allow color development.

-

Measure the absorbance at 540 nm.

-

Calculate the amount of L-ribulose formed by comparing the absorbance to a standard curve prepared with known concentrations of L-ribulose.

-

Express enzyme activity as units per milligram of protein (one unit is the amount of enzyme that produces one micromole of L-ribulose per minute under the assay conditions).

Experimental Workflow for Studying D-Fucose Effects

The following diagram illustrates a typical workflow for investigating the impact of D-Fucose on the L-arabinose operon.

Conclusion

This compound is a versatile and potent tool for the study of the L-arabinose operon. Its ability to act as a nonmetabolizable analog of L-Arabinose allows for the precise dissection of regulatory mechanisms without the complexities of metabolic feedback. For researchers in molecular biology, microbiology, and drug development, understanding the principles and experimental applications of D-Fucose can provide significant insights into gene regulation and potential targets for antimicrobial strategies. The data and protocols presented in this guide offer a solid foundation for utilizing D-Fucose in future research endeavors.

References

- 1. D-Fucose as a gratuitous inducer of the L-arabinose operon in strains of Escherichia coli B-r mutant in gene araC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of the Escherichia coli L-arabinose operon studied by gel electrophoresis DNA binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-Fucose as a Gratuitous Inducer of the l-Arabinose Operon in Strains of Escherichia coli B/r Mutant in Gene araC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of beta-D-Fucose

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical and chemoenzymatic synthesis of beta-D-fucose. The methodologies outlined are intended to guide researchers in obtaining this valuable monosaccharide for applications in glycobiology, drug discovery, and diagnostics.

Stereoselective Synthesis of beta-D-Fucosides via Non-Participating Protecting Groups

The stereoselective synthesis of β-D-fucosides is a significant challenge in carbohydrate chemistry. The formation of the undesired α-anomer is a common side reaction that can substantially lower the yield of the desired β-product. A key strategy to achieve high β-selectivity is the use of a non-participating protecting group at the C-2 position of the fucosyl donor. This approach suppresses the formation of an oxocarbenium ion intermediate and promotes an SN2-like displacement at the anomeric center, favoring the formation of the β-glycosidic bond.

Experimental Protocol: Stereoselective β-D-Fucosylation

This protocol describes the synthesis of a β-D-fucoside using a fucosyl trichloroacetimidate (B1259523) donor equipped with non-participating benzyl (B1604629) ether protecting groups.

Part 1: Preparation of the Per-O-benzylated Fucosyl Trichloroacetimidate Donor

-

Protection of D-Fucose:

-

Suspend D-fucose in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, ~5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (BnBr, ~5 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the resulting per-O-benzylated fucose by flash column chromatography.

-

-

Formation of the Trichloroacetimidate Donor:

-

Dissolve the purified per-O-benzylated fucose in anhydrous dichloromethane (B109758) (DCM).

-

Add trichloroacetonitrile (B146778) (~5 equivalents) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).

-

Concentrate the reaction mixture and purify the residue by flash column chromatography to yield the fucosyl trichloroacetimidate donor.

-

Part 2: Glycosylation Reaction

-

Preparation:

-

Dry the glycosyl acceptor (1.0 equivalent) and the fucosyl trichloroacetimidate donor (1.2 equivalents) under high vacuum for several hours.

-

Add freshly activated 4 Å molecular sieves to a flame-dried, two-necked round-bottom flask under an inert atmosphere.[1]

-

-

Reaction:

-

Dissolve the acceptor and donor in anhydrous DCM and transfer the solution to the flask containing the molecular sieves via cannula.[1]

-

Cool the mixture to -40 °C.

-

Add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, ~0.1 equivalents) dropwise.[1]

-

Stir the reaction at -40 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with triethylamine.

-

Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the β- and α-anomers.[2] A solvent system of petroleum ether and ethyl acetate (B1210297) is commonly used.[3]

-

Quantitative Data

The yield and stereoselectivity of the glycosylation reaction are highly dependent on the substrate, protecting groups, and reaction conditions. The following table provides representative data.

| Donor | Acceptor | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |

| 2,3,4-tri-O-benzyl-D-fucosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | TMSOTf | DCM | -40 | 2 | 85 | >1:19 |

| 2,3,4-tri-O-benzyl-D-fucosyl trichloroacetimidate | 1-Octanol | TMSOTf | DCM | -40 | 1 | 92 | >1:20 |

| 2,3,4-tri-O-benzyl-D-fucosyl trichloroacetimidate | Cholesterol | BF₃·OEt₂ | DCM | -20 | 3 | 78 | >1:15 |

Experimental Workflow

Caption: Workflow for the stereoselective synthesis of beta-D-fucosides.

Synthesis of (α/β)-D-Fucose from D-Galactose

D-fucose can be synthesized from the more readily available D-galactose through a four-step process. This method provides a mixture of the α and β anomers, which can then be separated.

Experimental Protocol: D-Fucose from D-Galactose

This protocol is adapted from a patented procedure.

-

Protection of D-Galactose:

-

To a suspension of D-galactose (1 equivalent) and anhydrous copper(II) sulfate in dry acetone, slowly add concentrated sulfuric acid under stirring at room temperature.

-

Stir until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture and neutralize the filtrate.

-

Concentrate the filtrate to obtain 1,2:3,4-di-O-isopropylidene-D-galactopyranose.

-

-

Bromination:

-

Dissolve the protected galactose (1 equivalent), N-bromosuccinimide (NBS, 1.5 equivalents), and triphenylphosphine (B44618) (PPh₃, 1.5 equivalents) in toluene.

-

Heat the mixture at 60 °C for 2 hours.

-

Concentrate the reaction mixture under reduced pressure and purify by silica gel column chromatography (petroleum ether:ethyl acetate = 10:1) to yield 1,2:3,4-di-O-isopropylidene-6-bromo-6-deoxy-D-galactopyranose.

-

-

Reduction:

-

Dissolve the bromo-derivative in dry tetrahydrofuran (B95107) (THF).

-

Add a reducing agent (e.g., lithium aluminum hydride or sodium borohydride (B1222165) in the presence of a phase-transfer catalyst) and stir at room temperature until the reaction is complete.

-

Work up the reaction by quenching excess reducing agent, filtering, and concentrating the solution.

-

The crude product, 1,2:3,4-di-O-isopropylidene-D-fucopyranose, can be used in the next step without further purification.

-

-

Deprotection:

-

Dissolve the protected fucose in an aqueous acetic acid solution (AcOH:H₂O = 4:1).

-

Heat the reaction at 80 °C for 3 hours.

-

Concentrate the mixture under reduced pressure.

-

Recrystallize the residue from absolute ethanol (B145695) to obtain (α/β)-D-fucose as a white solid. A yield of 90% for this step has been reported.

-

Quantitative Data

| Step | Reactants | Reagents | Conditions | Product | Yield (%) |

| 1 | D-Galactose | Acetone, H₂SO₄ | RT | 1,2:3,4-di-O-isopropylidene-D-galactopyranose | ~95 |

| 2 | Protected Galactose | NBS, PPh₃ | Toluene, 60°C, 2h | 1,2:3,4-di-O-isopropylidene-6-bromo-6-deoxy-D-galactopyranose | ~80 |

| 3 | Bromo-derivative | LiAlH₄ | THF, RT | 1,2:3,4-di-O-isopropylidene-D-fucopyranose | ~90 |

| 4 | Protected Fucose | AcOH/H₂O (4:1) | 80°C, 3h | (α/β)-D-Fucose | 90 |

Experimental Workflow

Caption: Four-step synthesis of D-fucose from D-galactose.

Chemoenzymatic Synthesis of GDP-D-Fucose

Guanosine diphosphate (B83284) fucose (GDP-fucose) is the activated sugar nucleotide required by fucosyltransferases for the glycosylation of proteins and lipids. Chemoenzymatic methods provide an efficient route to GDP-fucose and its analogs. This protocol describes the preparative-scale synthesis of GDP-L-fucose, which can be adapted for GDP-D-fucose, using a bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP).

Experimental Protocol: Preparative-Scale Synthesis of GDP-Fucose

-

Reaction Mixture Preparation:

-

In a 15 mL centrifuge tube, prepare a 5.0 mL reaction mixture in Tris-HCl buffer (100 mM, pH 7.5) containing:

-

L-fucose (or D-fucose) (0.05 mmol)

-

ATP (1.0 equivalent)

-

GTP (1.0 equivalent)

-

MnSO₄ (10 mM)

-

Inorganic pyrophosphatase (90 units)

-

L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) (9 units)

-

-

-

Incubation: